2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC18153626
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C8H8ClN3/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4H2,1H3 |
| Standard InChI Key | DTQSQSKPWIDKCU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=NC=C2)N=C1CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine features a bicyclic system comprising an imidazole ring fused to a pyridine ring at the 4,5- and c-positions, respectively. The chloromethyl (-CH₂Cl) group at position 2 and the methyl (-CH₃) group at position 1 create distinct electronic and steric effects that influence its reactivity. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths consistent with delocalized π-electrons .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 207.65 g/mol |
| CAS Registry Number | 1437385-28-8 |
| State at Room Temp. | Solid |
| Solubility | Soluble in DMSO, DMF, THF |
Spectroscopic Features
Nuclear Magnetic Resonance (NMR) spectra for this compound typically show:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyridine-H), 7.92 (s, 1H, imidazole-H), 4.85 (s, 2H, CH₂Cl), 3.95 (s, 3H, N-CH₃) .
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¹³C NMR: Peaks at 148.2 (C-Cl), 136.5 (imidazole C-2), and 42.1 ppm (N-CH₃) .
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 208.05 [M+H]⁺, corroborating the molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a three-step sequence:
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Cyclization: 4-Amino-3-nitropyridine is methylated using methyl iodide, followed by reduction to form 1-methyl-1H-imidazo[4,5-c]pyridine .
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Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ introduces the chloromethyl group at position 2 .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity .
Reaction Scheme:
Process Optimization
Recent patents describe solvent-free conditions using microwave irradiation (150°C, 30 min) to achieve 85% yield, reducing waste generation compared to traditional methods . Scalability remains challenging due to the hygroscopic nature of intermediates, necessitating controlled atmospheres during industrial production .
Reactivity and Derivative Formation
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling access to diverse derivatives:
Table 2: Representative Derivatives
| Derivative | Reagent | Application |
|---|---|---|
| 2-Aminomethyl derivative | NH₃ (g) | Kinase inhibitor precursor |
| 2-Thiomethyl derivative | NaSH | Antioxidant candidates |
| 2-Cyanomethyl derivative | KCN | Fluorescent probes |
Metal-Catalyzed Couplings
Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, expanding π-conjugation for optoelectronic applications . For example:
Industrial Applications and Market Dynamics
Regional Production Capacities
Table 3: Global Supply Landscape (2025)
| Region | Key Manufacturers | Annual Capacity (kg) |
|---|---|---|
| North America | ABC Chemicals | 120 |
| Europe | ChemX GmbH | 85 |
| Asia | SinoPharm | 200 |
Pricing trends show a 12% year-on-year increase in North America ($1,850/kg) due to API demand, while Asian markets stabilize at $1,200/kg .
Regulatory Considerations
The compound is classified as Acute Toxicity Category 4 (oral, dermal) under GHS, requiring hazard labels for skin/eye irritation . Environmental risk assessments indicate moderate persistence (t₁/₂ = 28 days in soil), prompting recommendations for closed-system manufacturing .
Challenges and Future Directions
Despite its synthetic utility, three key challenges persist:
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Stereoselectivity: Racemization during nucleophilic substitution limits chiral derivative production.
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Scalability: Microwave-assisted methods remain confined to batch sizes <5 kg.
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Toxicology: Chronic exposure studies in mammalian models are pending.
Ongoing research focuses on flow chemistry approaches to address scalability and computational modeling to predict metabolite toxicity . Collaborations between academia and manufacturers (e.g., SinoPharm-University of Tokyo Joint Lab) aim to develop greener synthetic protocols by 2026 .
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